molecular formula C19H22FN3S B5704030 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide

4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide

Cat. No. B5704030
M. Wt: 343.5 g/mol
InChI Key: SLZYCDAGTQXTEP-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide, also known as pFPP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperazine derivative that has shown promise in various areas of research, including neuroscience and pharmacology. In

Scientific Research Applications

PFPP has been studied for its potential use in various areas of scientific research, including neuroscience and pharmacology. In neuroscience, 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide has been shown to have an effect on the dopamine system, which is important for regulating mood, motivation, and reward. In pharmacology, 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide has been studied for its potential use as a tool compound for drug discovery and development.

Mechanism of Action

The mechanism of action for 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of dopamine signaling in the brain. Specifically, 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide has been shown to inhibit the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels may be responsible for the observed effects of 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide on mood, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide are not fully understood, but it is believed to have an effect on the dopamine system in the brain. Specifically, 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide has been shown to increase dopamine levels in the brain, which may be responsible for its effects on mood, motivation, and reward. Additionally, 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide has been shown to have an effect on other neurotransmitter systems, such as the serotonin system, which may contribute to its overall effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide in lab experiments is its well-documented synthesis method, which allows for consistent production of the compound. Additionally, 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide has been shown to have a relatively low toxicity profile, which makes it a safer option for use in lab experiments. However, one limitation of using 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.

Future Directions

There are many future directions for research involving 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide. One area of interest is its potential use as a tool compound for drug discovery and development. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide and its effects on the dopamine system. Other areas of interest include its effects on other neurotransmitter systems and its potential use in the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide is a chemical compound that has shown promise in various areas of scientific research. Its well-documented synthesis method, low toxicity profile, and potential use as a tool compound make it an attractive option for use in lab experiments. Further research is needed to fully understand the mechanism of action of 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide and its potential applications in drug discovery and development.

Synthesis Methods

The synthesis method for 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide involves the reaction of 4-fluoroaniline with 2-phenylethylamine in the presence of thionyl chloride. This reaction produces 4-(4-fluorophenyl)-1-piperazineethanamine, which is then reacted with carbon disulfide to produce the final product, 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide. The synthesis of 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide is a relatively straightforward process that has been well-documented in scientific literature.

properties

IUPAC Name

4-(4-fluorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3S/c20-17-6-8-18(9-7-17)22-12-14-23(15-13-22)19(24)21-11-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZYCDAGTQXTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

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